molecular formula C24H34O5 B132789 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate CAS No. 984-46-3

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

Cat. No.: B132789
CAS No.: 984-46-3
M. Wt: 402.5 g/mol
InChI Key: BIIFPBLHBAQCTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Novobiocin sodium is synthesized through a series of chemical reactions involving the coupling of a benzoic acid derivative, a coumarin residue, and the sugar novobiose . The preparation of novobiocin involves the following steps:

Industrial Production Methods

Industrial production of novobiocin sodium involves the fermentation of Streptomyces niveus, followed by extraction and purification processes . The fermentation process is optimized to maximize the yield of novobiocin, and the extracted compound is then converted to its sodium salt form for clinical use .

Chemical Reactions Analysis

Types of Reactions

Novobiocin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of novobiocin sodium include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of novobiocin sodium depend on the specific reaction conditions and reagents used. These products can include various derivatives of novobiocin with different functional groups .

Properties

IUPAC Name

(17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFPBLHBAQCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913307
Record name 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

984-46-3
Record name Albamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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